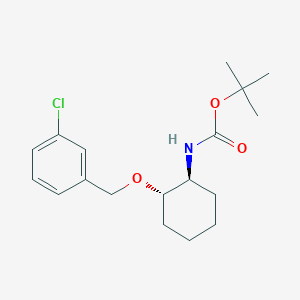

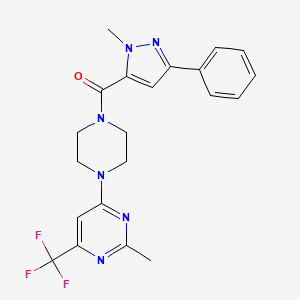

![molecular formula C16H17NO4 B2479946 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid CAS No. 708280-43-7](/img/structure/B2479946.png)

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic acid, also known as EFPA, is a synthetic compound that has been extensively studied for its potential biological applications. EFPA is a derivative of benzoic acid and contains a furan ring and a propanoylamino group. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Research in organic chemistry has explored the synthesis and transformation of compounds structurally related to 4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid. One notable example includes the study on the Stobbe condensation, which demonstrates the cyclization of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid to yield various benzofuran derivatives, showcasing the versatility of furan-containing compounds in chemical synthesis (Abdel‐Wahhab & El-Assal, 1968). Another study detailed the tandem photoarylation-photoisomerization of halothiazoles, leading to ethyl 2-arylthiazole-5-carboxylates with notable photophysical properties, indicating the potential of furan derivatives in the development of photo-responsive materials (Amati et al., 2010).

Material Science and Catalysis

In the realm of material science and catalysis, furan derivatives have been utilized for enhancing polymer properties and catalytic efficiencies. For instance, phosphine-sulfonate palladium and nickel catalysts incorporating furyl-derived ligands have demonstrated high activities in ethylene polymerization and copolymerization with polar monomers, suggesting that the introduction of furan units can significantly affect the branching density and thus the physical properties of polyethylene products (Yang, Xiong, & Chen, 2017).

Pharmacology and Biologically Active Compounds

In pharmacological research, compounds bearing the furyl group have been investigated for their biological activities. A notable study in this area synthesized N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, identifying derivatives with significant anti-malarial activity against drug-resistant strains of Plasmodium falciparum, highlighting the therapeutic potential of furyl-containing compounds (Wiesner et al., 2003).

Propiedades

IUPAC Name |

4-[3-(5-ethylfuran-2-yl)propanoylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-2-13-7-8-14(21-13)9-10-15(18)17-12-5-3-11(4-6-12)16(19)20/h3-8H,2,9-10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHOGMSCPSKDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2479870.png)

![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)

![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)